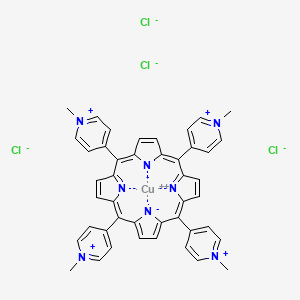
t-BuO2C-PEG2-SS-PEG2-CO2tBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound t-BuO2C-PEG2-SS-PEG2-CO2tBu is a bifunctional polyethylene glycol (PEG) derivative. It is characterized by the presence of two tert-butyl ester groups and a disulfide bond. This compound is often used in various chemical and biological applications due to its unique properties, such as solubility in both aqueous and organic solvents, and its ability to form stable linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-BuO2C-PEG2-SS-PEG2-CO2tBu typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a disulfide-containing compound. This is achieved by reacting polyethylene glycol (PEG) with a disulfide linker under controlled conditions.
Esterification: The PEGylated disulfide compound is then esterified with tert-butyl chloroformate to introduce the tert-butyl ester groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with disulfide linkers in industrial reactors.
Continuous Esterification: The PEGylated product is continuously esterified with tert-butyl chloroformate in a flow reactor to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
t-BuO2C-PEG2-SS-PEG2-CO2tBu undergoes several types of chemical reactions, including:
Reduction: The disulfide bond can be reduced to form two thiol groups.
Substitution: The tert-butyl ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products
Reduction: The major product is PEG2-SH.
Hydrolysis: The major product is PEG2-COOH.
Applications De Recherche Scientifique
t-BuO2C-PEG2-SS-PEG2-CO2tBu has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer chemistry.
Biology: Employed in the modification of proteins and peptides.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of hydrogels and other advanced materials.
Mécanisme D'action
The mechanism of action of t-BuO2C-PEG2-SS-PEG2-CO2tBu involves:
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing two thiol groups.
Ester Hydrolysis: The tert-butyl ester groups can be hydrolyzed to form carboxylic acids, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
mPEG-SS-mPEG: Similar structure but lacks the tert-butyl ester groups.
PEG2-SS-PEG2: Contains a disulfide bond but no ester groups.
Uniqueness
t-BuO2C-PEG2-SS-PEG2-CO2tBu is unique due to the presence of both tert-butyl ester groups and a disulfide bond, which provides it with distinct chemical reactivity and versatility in various applications.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O8S2/c1-21(2,3)29-19(23)7-9-25-11-13-27-15-17-31-32-18-16-28-14-12-26-10-8-20(24)30-22(4,5)6/h7-18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMRWVWZXYDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCSSCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1beta,4beta)-N-(2-Hydroxyethyl)-7-oxabicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide](/img/structure/B8133592.png)
![2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one](/img/structure/B8133598.png)






![(1S,4R)-3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8133670.png)
![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)benzoic acid](/img/structure/B8133675.png)


